4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
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Overview
Description
4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a methoxypiperidine ring and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the methoxypiperidine ring, followed by the introduction of the sulfamoylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide include:
- 4-(4-methoxypiperidin-1-yl)phenylboronic acid
- (4-methoxypiperidin-1-yl)(2-methyl-5-nitrophenyl)methanone
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-19-11-14-24(15-12-19)18-6-4-17(5-7-18)21(25)23-13-10-16-2-8-20(9-3-16)29(22,26)27/h2-9,19H,10-15H2,1H3,(H,23,25)(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQFZNYYXOPMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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